molecular formula C6H12ClNO3 B3027189 4-Methylmorpholine-3-carboxylic acid hydrochloride CAS No. 1240518-90-4

4-Methylmorpholine-3-carboxylic acid hydrochloride

Cat. No. B3027189
CAS RN: 1240518-90-4
M. Wt: 181.62
InChI Key: NFUYTVFVCSMTQK-UHFFFAOYSA-N
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Description

“4-Methylmorpholine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1240518-90-4 . It has a molecular weight of 181.62 . The IUPAC name for this compound is 4-methyl-3-morpholinecarboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for “4-Methylmorpholine-3-carboxylic acid hydrochloride” is 1S/C6H11NO3.ClH/c1-7-2-3-10-4-5 (7)6 (8)9;/h5H,2-4H2,1H3, (H,8,9);1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-Methylmorpholine-3-carboxylic acid hydrochloride” is a powder . The storage temperature is room temperature .

Scientific Research Applications

Crystal Structure and Spectroscopic Studies

4-Methylmorpholine-3-carboxylic acid hydrochloride has been studied for its structural and spectroscopic properties. Research has been conducted on the crystal structure of its complexes, such as with N-methylmorpholine betaine hydrochloride, highlighting the formation of specific hydrogen bonding patterns and dimeric cation structures (Dega-Szafran et al., 2002). Similarly, investigations into its inclusion compounds, for instance with acetonitrile, provide insights into the molecular interactions and structural configurations of these complexes (Dega-Szafran et al., 2002).

Chemical Synthesis and Compound Formation

This compound plays a significant role in chemical synthesis. It's been used as a condensing agent in the formation of amides and esters, showcasing its utility in facilitating chemical reactions and producing specific molecular structures (Kunishima et al., 1999). The process of synthesizing specific hydrochlorides without ring enlargement side reactions also highlights its role in the precise formation of desired chemical structures, especially in the context of developing appetite suppressants (Brown & Foubister, 1989).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H303, H315, H319, H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-methylmorpholine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-7-2-3-10-4-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUYTVFVCSMTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1240518-90-4
Record name 3-Morpholinecarboxylic acid, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240518-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methylmorpholine-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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